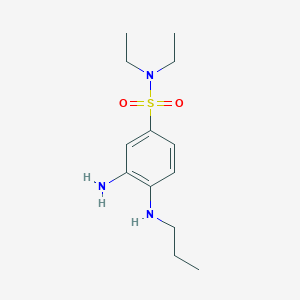![molecular formula C10H13N3O B3014162 N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide CAS No. 2176573-12-7](/img/structure/B3014162.png)
N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by researchers at the University of California, San Francisco. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide acts as a competitive antagonist at the mGluR5 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the release of excitatory neurotransmitters such as glutamate, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects
The effects of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide on biochemical and physiological processes have been studied extensively. It has been shown to reduce cocaine-seeking behavior in rats, suggesting a potential role in the treatment of addiction. N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has also been shown to reduce anxiety-like behavior in mice and to have antidepressant-like effects in rats. In addition, N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has several advantages as a research tool. It is highly selective for the mGluR5 receptor, meaning that it does not affect other receptors in the brain. This allows researchers to study the specific role of mGluR5 in various processes. However, N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide also has some limitations. It has a relatively short half-life in vivo, meaning that it may need to be administered multiple times during an experiment. In addition, N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide can have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide and mGluR5. One area of interest is the role of mGluR5 in pain processing, as it has been implicated in both acute and chronic pain. Another potential direction is the use of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Finally, further studies are needed to fully understand the effects of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide on synaptic plasticity and learning and memory.
Synthesemethoden
The synthesis of N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 2,5-dimethylpyrazine with ethyl acrylate, followed by hydrolysis and amidation. The final product is obtained after purification by column chromatography. The overall yield of the synthesis is around 25%.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide has been used in a wide range of scientific research studies, including investigations into the role of mGluR5 in addiction, anxiety, depression, and neurodegenerative diseases. It has also been used to study the effects of mGluR5 on synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-[2-(5-methylpyrazin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-10(14)11-5-4-9-7-12-8(2)6-13-9/h3,6-7H,1,4-5H2,2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJVDLXZLCPLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)


![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)



![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)
![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)



![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)